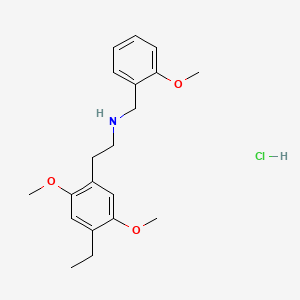

25E-NBOMe (hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- 它作为 5-HT2A 受体 的强效激动剂,是血清素受体的一种亚型。该受体在各种生理和心理过程中起着至关重要的作用。

- 该化合物已被用作娱乐性毒品,并产生与类似化合物(如 25I-NBOMe 和 25C-NBOMe )相似的效应。 .

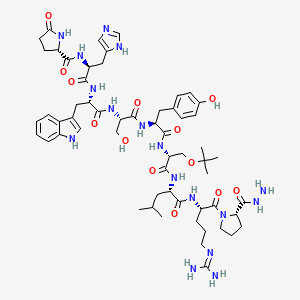

25E-NBOMe: 是一种属于 NBOMe 类别的精神活性化合物。

作用机制

分子靶标: 25E-NBOMe 主要靶向 ,导致神经传递改变。

所涉及的途径: 该受体的激活会影响下游信号通路,影响感知、情绪和认知。

生化分析

Biochemical Properties

25E-NBOMe acts in a similar manner to related compounds such as 25I-NBOMe, which are potent agonists at the 5-HT2A receptor . It has been found to interact with the dopamine D1 receptor (D1DR) in the nucleus accumbens (NAc) of male mice . Following 25E-NBOMe administration, the expression of dopamine transporter and D1DR were enhanced in the NAc .

Cellular Effects

25E-NBOMe has been shown to induce conditioned place preference in male mice and rats, mediated by dopaminergic signaling in the NAc . It also influences cell function by reducing NAc dopamine levels in both male mice and rats .

Molecular Mechanism

25E-NBOMe exerts its effects at the molecular level through binding interactions with biomolecules such as the dopamine D1 receptor . It also induces intracellular dopaminergic pathways, DARPP32, and phosphorylation of CREB in the NAc of male mice .

Dosage Effects in Animal Models

The effects of 25E-NBOMe vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been extensively studied.

Metabolic Pathways

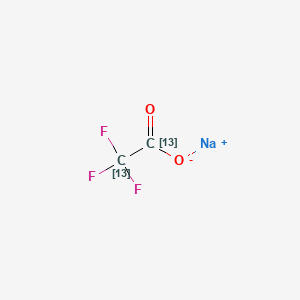

A study has proposed the first 25E-NBOMe metabolism study using authentic biological samples (plasma and urine), describing seven metabolites .

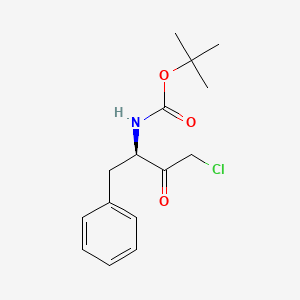

准备方法

合成路线: 25E-NBOMe 的合成路线涉及对母体化合物进行化学修饰。由于其非法性质,关于合成途径的具体细节并不广泛传播。

反应条件: 这些通常包括适合在 2C-E 的胺基上形成 N-(2-甲氧基苄基) 加成物的试剂和条件。

化学反应分析

反应: 25E-NBOMe 可能发生各种反应,包括氧化、还原和取代。 详细的研究很少。

常用试剂和条件: 这将取决于所涉及的具体反应。

主要产物:

科学研究应用

化学: 研究人员研究 25E-NBOMe 以了解其结构-活性关系和受体相互作用。

生物学: 调查集中在其对血清素受体的影响和对神经元信号传导的潜在影响。

医学: 虽然未获批准用于医疗用途,但研究探索了其药理特性。

工业: 由于其受限状态,没有报道工业应用。

相似化合物的比较

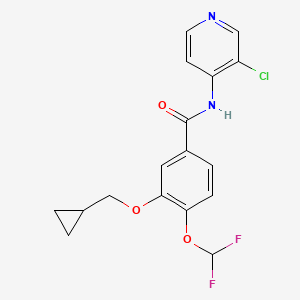

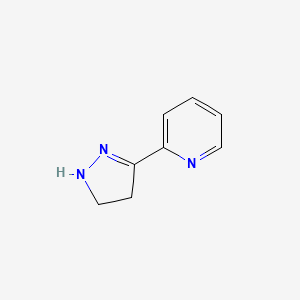

类似化合物: 除了 25E-NBOMe,相关的化合物还包括 和 。这些具有结构相似性,但在取代基和药理特征方面有所不同。

属性

IUPAC Name |

2-(4-ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCHHVMAKLDXFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-39-1 |

Source

|

| Record name | 25E-Nbome hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25E-NBOME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J52VLQ75U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Diazabicyclo[3.2.0]heptane-2-carboxamide,N-methyl-7-oxo-,(1S)-(9CI)](/img/new.no-structure.jpg)

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)